Journal Name:Green Synthesis and Catalysis
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Catalytic urea hydrolysis in the selective catalytic reduction of NOx: catalyst screening and kinetics on anatase TiO2 and ZrO2
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2012-10-30 , DOI: 10.1039/C2CY20668D
The catalytic hydrolysis of urea was investigated under conditions relevant for the selective catalytic reduction of NOx (urea-SCR). The hydrolysis activities of the tested catalysts coated on cordierite monoliths were in the order ZrO2 > TiO2 > Al2O3 > H-ZSM-5 > SiO2. A comparison with isocyanic acid (HNCO) hydrolysis on the same catalysts showed that urea decomposition was much slower than HNCO hydrolysis; hence, catalytic urea thermolysis into NH3 and HNCO is likely to be the rate-determining step in urea decomposition. Interestingly, a different order of catalyst activities was found in water-free experiments on urea thermolysis: TiO2 > H-ZSM-5 ≈ Al2O3 > ZrO2 > SiO2. The widely accepted reaction pathway for urea decomposition, namely urea thermolysis followed by HNCO hydrolysis, seems to be valid on all the tested catalysts except ZrO2: The high urea hydrolysis activity of the ZrO2 catalyst compared to its low urea thermolysis activity suggested a different reaction pathway, in which water directly attacks adsorbed urea rather than adsorbed HNCO.
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Carboxymethyl-β-cyclodextrin functionalization of TiO2 doped with lanthanum: characterization and enhancement of photocatalytic activity
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2018-04-17 , DOI: 10.1039/C7CY02115A
This paper proposes the surface functionalization with carboxymethyl-β-cyclodextrin (CMCD) of lanthanum-doped TiO2 nanoparticles, to increase their photocatalytic activity for the degradation of organic molecules. CMCD has the capability to capture these compounds, so increasing their density on the catalyst surface and bringing them into close proximity to the hydroxyl radicals formed. Moreover, the doping with lanthanum can generate superficial defects that capture the formed electrons, so avoiding recombination, and can increase the density of –OH groups or water molecules attached to the surface of the catalyst, potentiating the formation of hydroxyl radicals. From the FT-IR, XPS, DTA and TGA characterizations, it is possible to verify the inclusion of the elements on the TiO2 surface and to propose a mechanism responsible for this lanthanum and CMCD inclusion. The kinetics evaluations show an increase in the degradation rate constants after the inclusion of the organic and inorganic molecules, with 99% degradation of a contaminant after 25 minutes.
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Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize trifluoroethylene over a modified NiO/Al2O3 catalyst†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2015-03-31 , DOI: 10.1039/C5CY00211G
A promising fluorinated NiO/Al2O3 catalyst for synthesizing trifluoroethylene through the catalytic dehydrofluorination of CF3CFH2 was prepared, and the relationship between the Lewis acid sites and activity was investigated. 20.1% conversion of CF3CFH2 was observed, and the selectivity to trifluoroethylene was observed to be 99% at 430 °C after 100 h.
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Catalytic dehydrogenation of isobutane over a Ga2O3/ZnO interface: reaction routes and mechanism†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2015-12-03 , DOI: 10.1039/C5CY01950H
In this work, physical mixtures of ZnO and Ga2O3, even with a small amount of Ga2O3, were found to exhibit greatly enhanced catalytic performance for isobutane dehydrogenation compared to their individual components, namely solely ZnO or Ga2O3. The activity test results under different packing patterns indicated that, the interface between the two component oxides played a crucial role in improving the dehydrogenation performance. Moreover, consistent with the highest dehydrogenation reactivity, the largest activation energy for isobutane desorption over ZnO–Ga2O3 was determined using an isobutane-TPD test. The observed synergistic effect of ZnO and Ga2O3 could be understood as being that, Lewis acid sites provided by Ga2O3 promoted the heterolytic cleavage of C–H bonds in isobutane over ZnO, thereby increasing the isobutane conversion. On the surface of ZnO–Ga2O3, a double-site adsorption of isobutane was further speculated through FT-IR spectra analysis, and one-step decomposition was probably the actual reaction pathway of isobutane. In addition, from understanding that catalyst deactivation was caused by highly graphitized coke deposition, the deactivated catalyst was regenerated through air combustion, and good catalyst stability was demonstrated through continuous reaction–regeneration cycles.
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Catalysts based on TiO2 anchored with MoO3 or SO42− for conversion of cellulose into chemicals
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2015-11-19 , DOI: 10.1039/C5CY01711D
Biomass is composed of a high percentage of cellulosic material, with great potential for transformation into chemical reagents, and thus it is of interest to the chemical, food, medical and fuel industries. The conversion of cellulose was evaluated in the presence of solid acid catalysts based on TiO2 anchored with MoO3 and SO42−. The catalysts were characterized by infrared and Raman absorption spectroscopy, pyridine-adsorption infrared spectroscopy, thermogravimetric analysis, N2 adsorption–desorption isotherms and temperature-programmed desorption of NH3 (NH3-TPD). The catalysts showed low to moderate acid sites: TiO2/MoO3-30 > TiO2/SO42−-35 > TiO2/SO42−-25 > TiO2, and the cellulose conversion was between 27 and 35%.
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Catalytic behavior of MnMCM-48 and WMnMCM-48 ordered mesoporous catalysts in a reductive environment: a study of the conversion of methylcyclopentane
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2012-09-25 , DOI: 10.1039/C2CY20464A
Direct hydrothermal synthesis (HT), template ion-exchange (TIE) and molecular dispersion (MD) approaches were used to introduce manganese species into MCM-48-type mesoporous materials. The tungsten was highly dispersed within the channels of mesoporous MnMCM-48 samples by chemical grafting (CG) via a liquid–solid reaction. The prepared manganesosilicate and tungstenomanganesosilicate MCM-48-type mesoporous materials were characterized by physico-chemical techniques, including TEM, N2 sorption, XRD, XPS, UV-Vis and elemental analysis. The physico-chemical characterization revealed that all of the samples retained a high surface area, a regular cubic mesoporosity and that the Mn and W were highly dispersed. The higher unit cell parameter/pore wall thickness values of the MnMCM-48 and WMnMCM-48 samples relative to that of pure MCM-48 indicate the incorporation of Mn and W into the framework/channels of MCM-48. The Mn and W species existed as isolated sites in the framework/extra-framework or as monomolecular species. No bulk manganese or tungsten was observed outside the MCM-48-type mesoporous materials. The coexistence of Mn2+, Mn3+ or/and W6+ was evidenced by XPS and UV-Vis spectroscopic measurements. The catalytic activities of these samples were studied with respect to the conversion of methylcyclopentane (MCP) in reductive media as a function of Mn loading and reaction temperature (200–500 °C). Whatever the manganese content and irrespective of the temperature of reaction, the MnMCM-48 mesoporous samples did not exhibit catalytic activity, which suggests that the electrophilic manganese oxygen species, operative over all the samples, were inactive sites for the conversion of MCP. The addition of tungsten favored catalytic activity. When the WMnMCM-48 was not calcined, only the methane (C1) cracking product was observed to be formed by successive rupture of C–C bonds starting at 400 °C. When the WMnMCM-48 was calcined, ring-opening products formed by the C–C rupture, at substituted and unsubstituted carbon atoms, were observed starting at 400 °C. This behavior is associated with a symbiotic process between the MnMCM-48 support and the W nanoparticles.
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Catalytic behaviors of combined oxides derived from Mg/AlxFe1−x–Cl layered double hydroxides for H2S selective oxidation†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2015-07-21 , DOI: 10.1039/C5CY00689A
A series of Mg2AlxFe1−x LDH compounds was synthesized by a one-step method. The structural and chemical properties were studied by various methods and the derived oxides were tested for H2S selective oxidation. It was observed that the iron species existed mainly in the form of isolated Fe3+ species, α-Fe2O3, γ-Fe2O3 and Fe3O4. Moreover, the nature of the iron oxides was varied with the rise in the iron content. Significantly, the catalysts exhibited high catalytic activity and reasonable durability at a relatively lower temperature and higher GHSV. The catalysts obeyed the step-wise mechanism for H2S selective catalytic oxidation. And the chemically adsorbed oxygen on the oxygen vacancies participated in the H2S selective oxidation reaction and played a key role in the H2S selective oxidation into elemental sulfur. The catalyst deactivation was due mainly to the deposit of elemental sulfur. Additionally, the small amount of the formed less active Fe2(SO4)3 species also led to catalyst deactivation.
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Catalytic N-oxidation of tertiary amines on RuO2NPs anchored graphene nanoplatelets†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2014-03-26 , DOI: 10.1039/C3CY00963G
Ultrafine ruthenium oxide nanoparticles (RuO2NPs) with an average diameter of 1.3 nm were anchored on graphene nanoplatelets (GNPs) using a Ru(acac)3 precursor by a very simple dry synthesis method. The resultant material (GNPs–RuO2NPs) was used as a heterogeneous catalyst for the N-oxidation of tertiary amines for the first time. The transmission electron microscopy (TEM) images of the GNPs–RuO2NPs showed the excellent attachment of RuO2NPs on GNPs. The loading of Ru in GNPs–RuO2NPs was 2.68 wt%, as confirmed by scanning electron microscope-energy dispersive spectroscopy (SEM-EDS). The X-ray photoelectron spectrum (XPS) and the X-ray diffraction pattern (XRD) of GNPs–RuO2NPs revealed that the chemical state of Ru on GNPs was +4. After the optimization of reaction conditions for N-oxidation of triethylamine, the scope of the reaction was extended to various aliphatic, alicyclic and aromatic tertiary amines. The GNPs–RuO2NPs showed excellent catalytic activity in terms of yields even at a very low amount of Ru catalyst (0.13 mol%). The GNPs–RuO2NPs was heterogeneous in nature, chemically as well as physically, very stable and could be reused up to 5 times.
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Catalytic oxidation of lignin–acetoderivatives: a potential new recovery route for value-added aromatic aldehydes from acetoderivatives
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2015-05-19 , DOI: 10.1039/C5CY00419E
Catalytic wet air oxidation (CWAO) of lignin and phenolic composition of wastewater is a useful pathway towards the recovery of valuable compounds. In this study, bamboo lignin was catalytically oxidized to aromatic aldehydes and acetoderivatives; similarly acetovanillone and acetosyringone were oxidized to vanillin and syringaldehyde, respectively. A total product yield of 9.5% from bamboo lignin and a vanillin yield of 51% with greater than 90% selectivity from acetovanillone were achieved. The proposed reaction pathways suggest a two-step route towards the formation of value-added aromatic aldehydes from lignin via degradation of acetoderivatives. The kinetics study for the degradation of acetovanillone and formation of vanillin was reported for the first time in the temperature range of 120–150 °C, with activation energies of 85.29 kJ mol−1 and 120.7 kJ mol−1, respectively. To date, CWAO breaks down the lignin polymer and toxic phenolic compounds reasonably and effectively, producing value-added aldehydes, which could become a potential new route for the recovery of value-added products.
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Catalytic performance and mechanism of KF-loaded catalysts for biodiesel synthesis†
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2011-07-04 , DOI: 10.1039/C1CY00022E
A number of KF-loaded heterogeneous base catalysts were prepared by doping KF on mixed oxide or single oxide supports containing Mg, Cu, Zn, Co, Al, Cr, Ni or Fe. The catalysts were characterized and tested for the transesterification of vegetable oil with methanol to produce biodiesel, in order to elucidate the active phase(s). The experimental results showed that KF doping increased activity irrespective of the nature of the support (i.e. whether it was mixed oxide or single oxide). For all catalysts KOH, formed during the treatment of each support with KF, was demonstrated to be the active phase. The activity of KF doped catalysts is promoted by the surface F-species. On this basis, it is possible to rationalize the general effect that KF has in promoting base catalyzed activity and select suitable supports in the design of highly active KF-loaded catalysts.
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